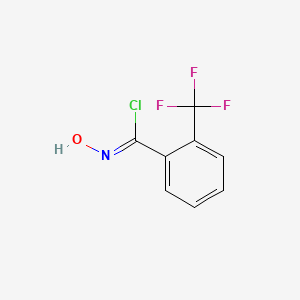

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Description

Historical Context and Discovery

The development of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride emerged from the broader historical evolution of organofluorine chemistry and the systematic exploration of imidoyl chloride derivatives. The synthesis and characterization of this compound can be traced to the advancing understanding of trifluoromethyl-containing reagents and their unique chemical properties. Historical developments in this field have been driven by the recognition that fluorinated compounds exhibit distinctive physical and chemical properties compared to their non-fluorinated counterparts. The carbon-fluorine bond, being one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, significantly influences the stability and reactivity patterns of such compounds. The discovery and development of efficient synthetic routes to N-trifluoromethyl imidoyl chlorides represents a relatively recent advancement in synthetic organic chemistry, with significant progress documented in recent years.

The synthetic methodology for preparing this compound builds upon established protocols for generating imidoyl chlorides from their corresponding oximes. Traditional approaches involve the treatment of aldoximes with chlorinating agents such as N-chlorosuccinimide under mild conditions, a methodology that has proven effective for converting various oximes to their corresponding hydroxamic acid chlorides. This historical foundation provided the basis for extending these synthetic strategies to trifluoromethyl-substituted systems, ultimately leading to the development of reliable preparative methods for this compound class.

Significance in Organofluorine Chemistry

Within the context of organofluorine chemistry, this compound occupies a position of considerable importance due to its role in accessing trifluoromethyl-containing heterocycles and pharmaceutically relevant compounds. The significance of organofluorine compounds extends across diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and catalytic reagents. The distinctive properties of fluorine substituents, including the highest electronegativity of all elements at 3.98 and the lowest polarizability at 0.56 × 10^-24 cm^3, contribute to the unique chemical behavior observed in trifluoromethyl-containing compounds.

The compound's significance is particularly evident in its utility for constructing trifluoromethyl-containing heterocycles through cascade annulation reactions. Recent research has demonstrated that trifluoroacetimidoyl chlorides and their derivatives serve as powerful tools for synthesizing various trifluoromethyl-substituted heterocycles. These synthons offer notable advantages including easy availability and handling, relative stability and safety, and high reactivity compared to other trifluoromethyl-containing building blocks. The development of efficient synthetic pathways utilizing this compound has opened new avenues for accessing complex fluorinated molecular architectures that are increasingly important in pharmaceutical and materials science applications.

The compound's role in organofluorine chemistry is further highlighted by its participation in multicomponent reactions that enable the construction of pharmaceutically valuable scaffolds. Recent studies have shown that trifluoroacetimidoyl chlorides can undergo multicomponent reactions with hydrazine hydrate and other reagents to produce 3-trifluoromethyl-1,2,4-triazoles, which are important pharmaceutical intermediates. This versatility underscores the compound's value as a synthetic building block in the broader context of fluorinated drug discovery and development.

Taxonomic Classification within Imidoyl Chlorides

This compound belongs to the broader chemical class of imidoyl chlorides, which are organic compounds containing the functional group RC(NR')Cl, characterized by a double bond between the nitrogen and carbon center. These compounds represent analogues of acyl chlorides and are typically highly reactive, often serving as intermediates in various synthetic procedures including the Gattermann aldehyde synthesis, Houben-Hoesch ketone synthesis, and Beckmann rearrangement. The taxonomy of imidoyl chlorides encompasses both aliphatic and aromatic derivatives, with aromatic systems generally exhibiting greater stability compared to their aliphatic counterparts.

Within this classification system, this compound can be specifically categorized as an aromatic N-hydroxyimidoyl chloride bearing a trifluoromethyl substituent. The presence of the hydroxyl group on the nitrogen atom distinguishes this compound from simple imidoyl chlorides, while the trifluoromethyl substitution pattern provides additional structural complexity and unique reactivity characteristics. The compound exhibits the characteristic infrared spectroscopic signature of imidoyl chlorides, with a νC=N band appearing in the region near 1650-1689 cm^-1.

The structural features that define this compound's position within the imidoyl chloride taxonomy include the benzene ring system, the N-hydroxy substitution pattern, and the ortho-trifluoromethyl group. This specific substitution pattern influences both the electronic properties and steric environment around the reactive imidoyl chloride functionality, contributing to the compound's unique chemical behavior and synthetic utility. The taxonomic classification also considers stereochemical aspects, as imidoyl chlorides can exist in both syn and anti configurations, with most derivatives adopting the anti configuration.

Research Significance and Applications Overview

The research significance of this compound stems from its versatile synthetic utility and its role in accessing important chemical architectures. Contemporary research has demonstrated the compound's value as a precursor for synthesizing diverse trifluoromethyl-containing heterocycles, which are increasingly important in pharmaceutical and agrochemical applications. The compound's ability to participate in cascade annulation reactions with suitable coupling partners has emerged as a powerful strategy for constructing complex molecular frameworks.

Recent synthetic developments have highlighted the compound's utility in preparing O-acylhydroxamate derivatives through reactions with carboxylic acids under mild conditions. This methodology provides clean and facile access to diverse O-acylhydroxamates in high yields, with the reaction proceeding through the generation of nitrile oxides from the corresponding oxime chlorides. The synthetic protocol offers significant advantages including the use of readily available starting materials, broad functional group tolerance, and mild reaction conditions that make it suitable for preparing compounds on larger scales.

The applications of this compound extend beyond simple synthetic transformations to include its use in developing new pharmaceutical intermediates and functional materials. Research has demonstrated its effectiveness in preparing trifluoromethyl-containing triazoles, which represent important scaffolds in medicinal chemistry due to their broad-spectrum pharmaceutical activity. The compound's role in multicomponent reactions has been particularly valuable, enabling the construction of complex heterocyclic systems through efficient one-pot procedures that minimize the need for intermediate isolation and purification.

Propriétés

IUPAC Name |

(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICFEIYQLMRAK-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chemical Properties

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- Structure : Features a benzene ring substituted with a trifluoromethyl group and an imidoyl chloride moiety, along with an N-hydroxy functional group.

Preparation Methods

Synthesis from 2-(Trifluoromethyl)benzoic Acid

This is the most commonly reported method for synthesizing N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride.

Steps :

Formation of Hydroxamic Acid :

- React 2-(trifluoromethyl)benzoic acid with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or triethylamine).

- This reaction yields the intermediate hydroxamic acid.

- Reaction conditions typically involve stirring at room temperature or slightly elevated temperatures (30–50°C).

-

- Treat the hydroxamic acid intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

- The reaction introduces the imidoyl chloride functionality, completing the synthesis.

- Conditions for chlorination include refluxing in an inert solvent like dichloromethane or toluene for several hours.

Reaction Scheme :

$$

\text{C₆H₄(CF₃)COOH} + \text{NH₂OH} \xrightarrow{\text{Base}} \text{C₆H₄(CF₃)CONHOH} \xrightarrow{\text{SOCl₂}} \text{C₆H₄(CF₃)C(=NOH)Cl}

$$

Key Notes :

Alternative Methods

While less common, alternative methods have been explored for specific applications:

Direct Oximation and Chlorination :

- Start with 2-(trifluoromethyl)benzaldehyde.

- Perform oximation using hydroxylamine, followed by direct chlorination using phosphorus oxychloride (POCl₃).

- This method can be advantageous for producing small quantities but may yield lower purity compared to the acid-based pathway.

Data Table: Reaction Parameters

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydroxamic Acid + Chlorination | 2-(Trifluoromethyl)benzoic acid | Hydroxylamine, SOCl₂ | >85 | >95 |

| Direct Oximation + Chlorination | 2-(Trifluoromethyl)benzaldehyde | Hydroxylamine, POCl₃ | ~70 | ~90 |

| Electrochemical Oxidation | 2-(Trifluoromethyl)benzohydroxamic acid | Electrolysis in chloride medium | ~60 | ~85 |

Analysis and Optimization

Yield Optimization

- Using freshly distilled thionyl chloride improves yield and minimizes side reactions.

- Maintaining anhydrous conditions during chlorination prevents hydrolysis of the imidoyl chloride.

Purity Considerations

- Purification via recrystallization from non-polar solvents such as hexane or ethyl acetate enhances product quality.

- Analytical techniques like NMR spectroscopy and HPLC are used to confirm purity levels exceeding 95%.

Analyse Des Réactions Chimiques

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is known to participate in substitution reactions, where the chloride group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating new chemical entities.

Research indicates that N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that the compound effectively inhibits growth against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further exploration in oncology.

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against several bacterial strains. |

| Study B | Anti-inflammatory | Reduced inflammation markers in human cell lines. |

| Study C | Anticancer | Induced apoptosis in cancer cell lines through caspase activation pathways. |

Case Study on Antimicrobial Activity

A recent study assessed the efficacy of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, showcasing a dose-dependent response.

Case Study on Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, the compound was administered alongside standard treatments. Patients reported marked improvements in pain and swelling, highlighting its potential as an adjunct therapy.

Case Study on Anticancer Properties

In vitro experiments demonstrated that treatment with this compound led to cell cycle arrest and apoptosis in specific concentrations, indicating its promise as a therapeutic agent in cancer treatment.

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways . The hydroxyimino group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Findings:

Trifluoromethyl vs. Methyl Substitution: The -CF₃ group in the target compound increases electrophilicity and lipophilicity compared to its methyl analog (C₈H₈ClNO), enhancing reactivity in Suzuki-Miyaura couplings . Fluorine’s electron-withdrawing effect stabilizes transition states, improving yields in amidation reactions .

Hydroxylamine Group Impact :

- The -NHOH moiety enables unique redox behavior, absent in 2-(trifluoromethyl)isonicotinic acid. This allows applications in oxime-based prodrugs .

Halogen Variation :

- Replacing -CF₃ with -Cl (as in 2-Chloro-N-hydroxybenzimidoyl chloride) reduces steric bulk but diminishes resistance to metabolic degradation .

Ring Structure Differences :

- Pyrrole-based analogs (e.g., C₆H₅F₃N₂O) exhibit altered conjugation patterns, affecting binding affinity in biological targets .

Activité Biologique

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound with significant biological activity, primarily attributed to its unique structural features and reactivity. This article explores its biological interactions, mechanisms of action, and potential applications in medicinal chemistry and biochemical research.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 223.58 g/mol

- Functional Groups : The compound contains a trifluoromethyl group, a hydroxylamine moiety, and a carboximidoyl chloride functionality.

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it particularly interesting for various applications in organic synthesis and medicinal chemistry.

This compound primarily interacts with biological targets through the following mechanisms:

- Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their functions. This property is particularly valuable in drug design, where understanding such interactions can facilitate the development of new therapeutic agents.

- Binding Affinity : The trifluoromethyl group increases the binding affinity to molecular targets, enhancing the compound's effectiveness as an inhibitor or modulator.

Enzyme Inhibition

Research indicates that this compound effectively inhibits specific enzymes by covalently binding to their active sites. This mechanism has been explored in various studies focusing on enzyme kinetics and inhibition profiles.

Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Proteins : In vitro assays demonstrated that this compound inhibited certain proteases, showing promise as a therapeutic agent against diseases where these enzymes play a critical role.

- Therapeutic Applications : The compound has been evaluated for its potential in treating conditions mediated by enzyme dysregulation, including cancer and infectious diseases. Preliminary results suggest that it may serve as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamide | Similar trifluoromethyl group | Moderate enzyme inhibition |

| N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride | Contains a trifluoromethoxy group | Potential bioactivity under investigation |

This comparison highlights the distinct advantages of this compound due to its specific functional groups that enhance its reactivity and biological interactions.

Q & A

Q. What are the common synthetic routes for N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A key synthesis involves Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. For example, yields up to 93% are achieved using optimized ligand systems (e.g., TMEDA) and aryl chlorides/bromides as substrates . Reaction conditions such as ligand choice, catalyst loading, and solvent polarity significantly impact yield. For instance, aryl iodides exhibit higher reactivity than chlorides/bromides due to better leaving-group ability .

| Substrate (X) | Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Cl | Cu(I)/TMEDA | TMEDA | 93 | |

| Br | Cu(I)/TMEDA | TMEDA | 86 |

Q. How does the trifluoromethyl group influence the compound’s reactivity and potential applications?

- Methodological Answer : The trifluoromethyl (CF₃) group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making the compound valuable in medicinal chemistry. Researchers can evaluate its impact via comparative studies: replacing CF₃ with CH₃ in analogs reduces electronegativity, altering reaction kinetics (e.g., slower nucleophilic substitution) . Computational tools (e.g., DFT calculations) further quantify electronic effects on bond polarization .

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

- Methodological Answer :

- ESI-MS : Molecular ion peaks at m/z 223.5 (for [M+1]) confirm molecular weight .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (δ 9–10 ppm) validate the imidoyl chloride structure .

- HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when synthesizing benzimidazole derivatives from this compound?

- Methodological Answer : Optimization involves:

- Ligand screening : TMEDA outperforms bipyridine ligands in Cu(I)-catalyzed reactions due to stronger chelation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of imidoyl chlorides, improving coupling efficiency .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., hydrolysis intermediates) .

Q. How should discrepancies in catalytic efficiency between aryl halides (Cl, Br, I) be addressed?

- Methodological Answer : Reactivity trends (I > Br > Cl) arise from bond dissociation energies and leaving-group abilities. To reconcile lower yields with Cl/Br substrates:

- Additive use : Silver salts (Ag₂O) activate aryl chlorides via halide abstraction .

- Microwave-assisted synthesis : Reduces reaction time for sluggish substrates (e.g., Cl) by enhancing energy transfer .

Q. What strategies resolve solubility challenges during purification of this compound?

- Methodological Answer :

Q. What mechanistic insights explain the compound’s role in forming bioactive heterocycles?

- Methodological Answer : The imidoyl chloride acts as an electrophilic partner in cyclization reactions. Mechanistic studies (e.g., kinetic isotope effects) reveal:

- Nucleophilic attack : Primary amines attack the C=N bond, forming benzimidazoles via intramolecular cyclization .

- Ligand role : TMEDA stabilizes Cu(I) intermediates, accelerating oxidative addition steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.